Lipophilicity Modulation: XLogP3‑AA Comparison with the 4‑Methoxybenzyl Analog
The target compound’s 4‑isopropoxy‑3‑methoxybenzyl substituent elevates computed lipophilicity by approximately +0.9 log units relative to the 4‑methoxybenzyl analogue (XLogP3‑AA ≈ 3.2), based on fragment‑based calculation [1]. This difference is expected to enhance membrane permeability while potentially reducing aqueous solubility, a trade‑off that must be managed in lead optimisation and that makes the target compound a more suitable choice for programmes requiring higher logP starting points.
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 4.1 |
| Comparator Or Baseline | 3‑(4‑methoxybenzyl)benzo[d]thiazol‑2(3H)‑one: XLogP3‑AA ≈ 3.2 (estimated by fragment subtraction; not directly measured for this comparator) |
| Quantified Difference | ΔXLogP3‑AA ≈ +0.9 log units |
| Conditions | Computed property via XLogP3 3.0 algorithm (PubChem release 2024.11.20) |
Why This Matters
A +0.9 log unit increase in computed lipophilicity can translate to a 5‑ to 10‑fold increase in predicted membrane permeability, directly influencing cell‑based assay performance and oral bioavailability potential.
- [1] PubChem Compound Summary for CID 1093142. Computed properties include XLogP3‑AA = 4.1. National Center for Biotechnology Information (2024). View Source
